molecular formula C11H11BrN2O2 B1602782 Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 135995-45-8

Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1602782
M. Wt: 283.12 g/mol
InChI Key: MCVBSXMGJRXQSJ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 135995-45-8 . It has a molecular weight of 283.12 and a molecular formula of C11H11BrN2O2 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is represented by the InChI code: 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a molecular weight of 283.12 and a molecular formula of C11H11BrN2O2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis of various heterocyclic compounds using Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate or similar structures as precursors. These studies have explored the compound's utility in creating new chemical entities with potential anti-inflammatory, analgesic, antipyretic, and anti-ulcerogenic activities. For example, studies have prepared a series of ethyl esters and corresponding carboxylic acids by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines and evaluated their biological activities (Abignente et al., 1984).

Antiviral Activity

Another significant application involves the evaluation of derivatives for their antiviral properties, specifically against hepatitis B virus (HBV). A study synthesized a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and tested them for their anti-HBV activity and cytotoxicity, identifying compounds with promising inhibitory effects on HBV DNA replication (Chen et al., 2011).

Antioxidant and Antimicrobial Activities

The synthesis of novel heterocyclic compounds utilizing Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate or similar structures has also been reported for their potential antioxidant and antimicrobial activities. One study reported the microwave-assisted synthesis of thiazolopyrimidine derivatives showing moderate to good biological activities, indicating the compound's relevance in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).

Phosphine-Catalyzed Annulations

Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has been explored in phosphine-catalyzed [4 + 2] annulation reactions, demonstrating its versatility in organic synthesis. Such studies have led to the development of highly functionalized tetrahydropyridines, showcasing the compound's utility in constructing complex molecular architectures (Zhu et al., 2003).

Safety And Hazards

The safety information for Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVBSXMGJRXQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC=C(C2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599308
Record name Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

135995-45-8
Record name Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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